![molecular formula C22H20Cl2F2N4O3 B14093986 2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14093986.png)

2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thrombin inhibitor 1 is a compound that acts as a direct inhibitor of thrombin, an enzyme crucial for blood coagulation. Thrombin plays a central role in converting fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, Thrombin inhibitor 1 helps prevent the formation of clots, making it a valuable anticoagulant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thrombin inhibitor 1 can be synthesized through various methods, including computer-aided molecular design and traditional organic synthesis. One approach involves the use of docking programs to design molecules with optimal binding energies, followed by synthesis and experimental evaluation . The synthetic process typically involves the formation of key intermediates, which are then subjected to specific reaction conditions to yield the final product.

Industrial Production Methods: Industrial production of Thrombin inhibitor 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Thrombin inhibitor 1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Thrombin inhibitor 1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Employed in research on blood coagulation and related disorders.

Industry: Utilized in the development of new anticoagulant drugs and therapeutic agents.

Mechanism of Action

Thrombin inhibitor 1 exerts its effects by directly inhibiting the active site of thrombin. It binds to the enzyme and prevents it from converting fibrinogen to fibrin, thereby inhibiting clot formation . The compound shows high selectivity and potency, making it effective in reducing thrombin activity without significantly affecting other enzymes .

Comparison with Similar Compounds

Hirudin: A bivalent direct thrombin inhibitor derived from leeches.

Bivalirudin: A synthetic bivalent thrombin inhibitor used in clinical settings.

Argatroban: A univalent direct thrombin inhibitor used for patients with heparin-induced thrombocytopenia.

Uniqueness: Thrombin inhibitor 1 is unique due to its reversible covalent inhibition mechanism, which allows for transient binding to thrombin and high selectivity over other serine proteases . This distinct mechanism provides a differentiating pharmacological profile, potentially leading to better efficacy and safety compared to other direct thrombin inhibitors .

Properties

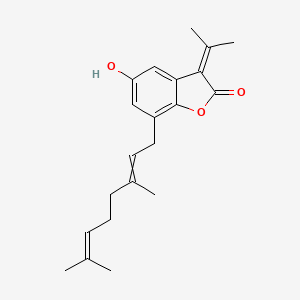

Molecular Formula |

C22H20Cl2F2N4O3 |

|---|---|

Molecular Weight |

497.3 g/mol |

IUPAC Name |

2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide |

InChI |

InChI=1S/C22H20Cl2F2N4O3/c1-14(15-5-4-6-16(23)11-15)28-21(31)12-18-17(24)8-9-20(30(18)33)27-13-22(25,26)19-7-2-3-10-29(19)32/h2-11,14,33H,12-13H2,1H3,(H,28,31)/t14-/m1/s1 |

InChI Key |

QNBCEVFVDCKHNZ-CQSZACIVSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Cl)NC(=O)CC2=C(C=CC(=NCC(C3=CC=CC=[N+]3[O-])(F)F)N2O)Cl |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)NC(=O)CC2=C(C=CC(=NCC(C3=CC=CC=[N+]3[O-])(F)F)N2O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14093907.png)

![1-(4-Fluorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093915.png)

![[(3R,6S)-6-[[(3aS,6R)-6-acetyloxy-2-methyl-7-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14093928.png)

![benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride](/img/structure/B14093934.png)

![6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093942.png)

![3-[4-methoxy-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14093958.png)

![5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B14093961.png)

![N-[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]-2-{3-[(4-methanesulfonyl-2-methoxyphenyl)amino]prop-1-yn-1-yl}-1-(2,2,2-trifluoroethyl)indol-4-amine](/img/structure/B14093967.png)

![7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093976.png)